H-Phg-OH

Biocatalysis Penicillin G Acylase Amino Protection

L-Phenylglycine (H-Phg-OH) is a chiral α-amino acid essential for pharmaceutical synthesis. Its S-enantiomer configuration is critical—enzymatic coupling shows 32-fold higher efficiency over D-Phg, and substitution with L-Phe fails due to racemization. Not interchangeable with D-Phg or DL-Phg. Verify enantiomeric purity via chiral HPLC. Used in antibiotic production, SPPS, and biocatalytic pathways. Select this L-enantiomer for applications requiring precise stereochemical control.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 69-91-0
Cat. No. B7770783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phg-OH
CAS69-91-0
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)N
InChIInChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1
InChIKeyZGUNAGUHMKGQNY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phg-OH (CAS 69-91-0): Product Overview for Scientific Procurement of L-Phenylglycine


H-Phg-OH, or L-phenylglycine, is a non-proteinogenic, chiral α-amino acid bearing a phenyl substituent at the alpha carbon. With molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol, it serves as a crucial chiral building block in pharmaceutical and fine chemical synthesis . In its natural L-configuration (S-enantiomer at the alpha carbon), it occurs as a white crystalline powder and is structurally analogous to the proteinogenic amino acid L-phenylalanine, though lacking the intervening methylene bridge . L-phenylglycine is a rare natural product found as a component of select peptide antibiotics, including the streptogramin pristinamycin I and virginiamycin S, and is widely employed as an intermediate in the production of β-lactam antibiotics and other bioactive compounds [1].

H-Phg-OH (CAS 69-91-0): Why D-Phenylglycine, DL-Phenylglycine, or L-Phenylalanine Cannot Be Interchanged


L-phenylglycine cannot be generically substituted with its enantiomer (D-Phg), racemate (DL-Phg), or the structurally similar proteinogenic amino acid L-phenylalanine due to fundamental differences in stereochemical recognition and chemical reactivity. D-Phg is a key precursor for semisynthetic β-lactam antibiotics like ampicillin, whereas L-Phg is incorporated into natural products such as pristinamycin I [1]. The two enantiomers exhibit opposite substrate specificities for penicillin G acylase—L-phenylglycine methyl ester yields up to 32-fold higher N-protection efficiency than D-phenylglycine methyl ester in enzymatic coupling reactions [2]. Furthermore, substituting L-phenylalanine for L-phenylglycine is precluded by the latter's significantly higher propensity for base-catalyzed racemization during solid-phase peptide synthesis. Under identical Fmoc-SPPS conditions, a Phg-containing peptide exhibited 49% epimerization, while its phenylalanine analogue consistently yielded a single diastereoisomer [3].

H-Phg-OH (CAS 69-91-0): Quantitative Evidence for Scientific Selection vs. Closest Analogs


Enzymatic N-Protection Efficiency: L-Phg vs. D-Phg Methyl Esters

In penicillin G acylase-catalyzed N-protection of tyrosinamide, the L-phenylglycine methyl ester (L-MAME) as acyl donor provides synthetic yields up to 32-fold higher than the D-phenylglycine methyl ester under identical conditions [1]. This quantitative difference arises from the enzyme's stringent stereoselectivity for the L-enantiomer as the acyl donor substrate.

Biocatalysis Penicillin G Acylase Amino Protection

SPPS Racemization Propensity: Phg vs. Phe at Elevated Temperature

Under microwave-assisted SPPS at 50 °C and 22 Watts with DMTMM-BF4/NMM coupling and 20% piperidine deprotection, an Fmoc-Phg-containing peptide (H-Ala-Val-Pro-Phg-Tyr-NH2) exhibited 29% epimerization to the LLLDL diastereoisomer (71% diastereomeric purity) [1]. In contrast, the phenylalanine (Phe) analogue peptide (H-Ala-Val-Pro-Phe-Tyr-NH2) was obtained as a single diastereoisomer under a range of standard coupling and deprotection conditions, demonstrating Phg's inherently higher racemization susceptibility [1].

Solid-Phase Peptide Synthesis Microwave SPPS Epimerization

Enzymatic Resolution Enantioselectivity: L- vs. D-Phg in Lipase-Catalyzed Ammonolysis

In the lipase (Novozym 435)-catalyzed ammonolysis of racemic phenylglycine methyl ester at −20 °C, the reaction exhibits an enantiomeric ratio (E) of 52 in favor of the D-enantiomer, yielding D-phenylglycine amide with 78% ee at 46% conversion (without racemization) and 88% ee at 85% conversion under dynamic kinetic resolution conditions [1]. This high enantioselectivity demonstrates that L-phenylglycine is the less reactive enantiomer in this system, remaining as the unconverted residual substrate. The L-enantiomer must subsequently be racemized for re-entry into the resolution cycle, a requirement that defines process economics [1].

Dynamic Kinetic Resolution Lipase Biocatalysis Enantioselectivity

Chiral Chromatographic Resolution: L-Phg (S-Enantiomer) vs. D-Phg (R-Enantiomer)

On a chiral crown ether HPLC column, phenylglycine enantiomers are resolved with large separation factors, and the R enantiomer (D-phenylglycine) consistently elutes prior to the S enantiomer (L-phenylglycine) [1]. This established elution order provides a reliable analytical benchmark for verifying the enantiomeric purity of H-Phg-OH batches.

Chiral Chromatography Enantiomeric Purity Analysis Crown Ether Stationary Phase

Spontaneous Oscillatory Chiral Conversion: Phg Racemization Kinetics

L-phenylglycine undergoes spontaneous oscillatory chiral conversion in abiotic aqueous and nonaqueous solutions, a phenomenon confirmed by chiral HPLC-DAD analysis [1]. This oscillatory racemization proceeds via enol/enolate anion intermediates with a relatively long lifetime, distinguishing Phg from more configurationally stable amino acids like phenylalanine. The study provides the first experimental evidence of this spontaneous interconversion between L- and D-enantiomers [1].

Chiral Stability Racemization Kinetics HPLC-DAD Analysis

H-Phg-OH (CAS 69-91-0): Key Procurement-Driven Application Scenarios


Biocatalytic Production of L-Phenylglycine from L-Phenylalanine

H-Phg-OH is procured as the target product in engineered biocatalytic pathways converting L-phenylalanine to L-phenylglycine. The L-phenylglycine aminotransferase HpgTAO, which exhibits optimal activity in an alkalescent environment below 40 °C and uses L-phenylalanine as its preferred amino donor (highest affinity among tested substrates), enables a recycling biosynthesis scheme [1]. This scenario leverages the unique substrate-enzyme relationship documented in the kinetic analysis, where L-phenylalanine serves as both amino donor and precursor, ensuring sustainable production of enantiomerically pure L-Phg [1].

Solid-Phase Peptide Synthesis (SPPS) of Phg-Containing Bioactive Peptides

H-Phg-OH is procured for the microwave-assisted SPPS of Phg-containing peptides targeting protein-protein interaction domains, such as the BIR3 domain of XIAP. This application requires careful selection of coupling conditions—specifically, DMTMM-BF4 with NMM as activator base and 20% piperidine for Fmoc deprotection at 50 °C—to limit epimerization to 29% (achieving 71% diastereomeric purity) [2]. In contrast, substitution with Fmoc-Phe-OH would yield a single diastereoisomer but would alter the peptide's binding properties, underscoring the necessity of procuring the specific Phg building block [2].

Enzymatic Resolution for Optically Pure D-Phenylglycine Production

H-Phg-OH is procured as the unconverted residual enantiomer in lipase-catalyzed dynamic kinetic resolution processes for producing D-phenylglycine amide. Under optimized conditions at −20 °C, Novozym 435 lipase exhibits an enantiomeric ratio (E) of 52 favoring the D-enantiomer, leaving L-phenylglycine as the unreacted substrate that must be racemized for continuous operation [3]. This application scenario is critical for industrial production of β-lactam antibiotic side chains and requires procurement of both L-Phg (as starting material or byproduct for racemization) and the appropriate biocatalysts [3].

Quality Control and Enantiomeric Purity Verification

H-Phg-OH procurement specifications include verification of enantiomeric purity via chiral HPLC on crown ether stationary phases, where the R enantiomer (D-Phg) elutes prior to the S enantiomer (L-Phg) [4]. Additionally, monitoring for spontaneous oscillatory chiral conversion via HPLC-DAD is recommended to ensure configuration integrity during storage and use, as Phg undergoes spontaneous racemization in aqueous solutions [5]. These analytical benchmarks are essential for quality assurance in both academic research and industrial manufacturing settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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